(R)-Indoline-2-carboxylic Acid

Catalog No.
S3319276
CAS No.
98167-06-7
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Indoline-2-carboxylic Acid

CAS Number

98167-06-7

Product Name

(R)-Indoline-2-carboxylic Acid

IUPAC Name

(2R)-2,3-dihydro-1H-indole-2-carboxylic acid

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m1/s1

InChI Key

QNRXNRGSOJZINA-MRVPVSSYSA-N

SMILES

C1C(NC2=CC=CC=C21)C(=O)O

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O

Isomeric SMILES

C1[C@@H](NC2=CC=CC=C21)C(=O)O

The exact mass of the compound (R)-Indoline-2-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-Indoline-2-carboxylic acid (CAS 98167-06-7) is a rigid, bicyclic unnatural amino acid derivative primarily procured as a chiral building block and organocatalyst precursor. Characterized by its fused pyrrolidine-phenyl ring system, it provides a highly pre-organized, sterically demanding 3D environment essential for asymmetric induction. In industrial and laboratory procurement, it is highly valued for its role in synthesizing chiral oxazaborolidine reducing agents, proline-analog organocatalysts, and specialized peptide mimetics, where strict stereocontrol is non-negotiable .

Substituting (R)-indoline-2-carboxylic acid with generic alternatives fundamentally compromises synthetic outcomes. Replacing it with its enantiomer, (S)-indoline-2-carboxylic acid, completely inverts the stereochemical configuration of the downstream product, leading to the wrong active pharmaceutical ingredient (API) enantiomer [1]. Attempting to substitute it with the cheaper, aromatic indole-2-carboxylic acid fails because the indole lacks an sp3-hybridized chiral center, rendering it useless for asymmetric induction [2]. Furthermore, replacing it with standard L-proline in organocatalysis often results in lower enantiomeric excess due to proline's lack of the rigid, sterically bulky fused benzene ring [1].

Stereocontrol in Asymmetric Organocatalysis vs. Proline

As a rigid bicyclic analog of proline, (R)-indoline-2-carboxylic acid and its derivatives provide highly pre-organized transition states in asymmetric organocatalysis. In multi-component domino reactions, catalysts derived from the indoline core can achieve enantiomeric excesses (ee) of 97–99% . In contrast, using less rigid acyclic amino acids or standard L-proline in complex sterically demanding transformations can result in lower ee or altered diastereoselectivity due to greater conformational flexibility .

Evidence DimensionEnantiomeric excess (ee) in asymmetric synthesis
Target Compound Data97–99% ee for specific indoline-derived catalysts
Comparator Or BaselineStandard L-proline (lower ee or altered diastereoselectivity)
Quantified DifferenceHigher stereocontrol due to the rigid fused-ring backbone
ConditionsAsymmetric Michael/aldol condensations

Selecting the rigid indoline core over standard proline is critical for maximizing the yield of the desired enantiomer and minimizing costly downstream chiral separations.

Stereospecificity in Oxazaborolidine Catalyst Synthesis

(R)-Indoline-2-carboxylic acid is a critical precursor for generating non-alpha-substituted (R)-oxazaborolidine catalysts used in the asymmetric reduction of haloketones. For instance, in the synthesis of the bronchodilator carmoterol, the (R)-derived oxazaborolidine directs the borane reduction to selectively yield the (R,R)-halohydrin intermediate[1]. Substituting this with the (S)-enantiomer would invert the stereocenter, yielding the (S,S)-configuration and completely ruining the API's pharmacological profile [1].

Evidence DimensionStereochemical outcome of target API
Target Compound DataYields (R,R)-stereocenter configuration
Comparator Or Baseline(S)-indoline-2-carboxylic acid (yields (S,S)-configuration)
Quantified Difference100% inversion of target stereocenter
ConditionsBorane reduction of bromoacetyl intermediates

Procurement must strictly specify the (R)-enantiomer to ensure the correct absolute configuration of the final pharmaceutical product.

Chiral Induction Capability vs. Planar Analogs

The utility of (R)-indoline-2-carboxylic acid stems from its fully reduced pyrrolidine ring, which provides an sp3-hybridized chiral center at the 2-position. In contrast, its direct aromatic precursor, indole-2-carboxylic acid, is planar (sp2-hybridized) and lacks a stereocenter entirely [1]. While indole-2-carboxylic acid is cheaper and easier to source, it is fundamentally incapable of chiral induction, making the reduced indoline form an absolute requirement for asymmetric synthesis workflows [1].

Evidence DimensionChiral induction capability
Target Compound Datasp3-hybridized chiral center present
Comparator Or BaselineIndole-2-carboxylic acid (planar, sp2-hybridized, no chiral center)
Quantified DifferenceBinary (capable vs. incapable of asymmetric induction)
ConditionsUse as a chiral ligand or organocatalyst

Buyers cannot substitute the cheaper aromatic indole analog when the synthetic route requires a 3D chiral environment.

Impact of Starting Material Enantiomeric Purity on Yield

Commercial grades of (R)-indoline-2-carboxylic acid are typically supplied at >97.0% to >99.5% enantiomeric excess (ee) [1]. Utilizing high-ee starting material is crucial because any (S)-enantiomer impurity will propagate through the synthesis, forming diastereomeric impurities in the final product. Compared to using crude resolution mixtures (e.g., ~80-90% ee), starting with >99% ee material drastically reduces the need for repeated fractional crystallizations downstream, thereby preventing significant yield losses [1].

Evidence DimensionDownstream purification requirement
Target Compound Data>97–99.5% ee (minimal downstream chiral separation needed)
Comparator Or BaselineCrude resolution mixtures (<90% ee)
Quantified DifferenceElimination of multi-step fractional crystallizations
ConditionsMulti-step asymmetric API synthesis

Procuring highly optically pure (R)-indoline-2-carboxylic acid directly improves overall process yield by minimizing the loss of product during diastereomer purification.

Synthesis of Chiral Oxazaborolidine Catalysts

This compound is the exact required precursor for generating non-alpha-substituted (R)-oxazaborolidine catalysts. These catalysts are essential for the asymmetric borane reduction of haloketones, ensuring the correct (R,R)-stereocenter configuration in APIs such as carmoterol[1].

Proline-Analog Asymmetric Organocatalysis

Where standard L-proline fails to provide sufficient stereocontrol, (R)-indoline-2-carboxylic acid is the right choice. Its rigid fused-ring structure provides enhanced transition-state preorganization, making it highly effective for enantioselective Michael additions and multi-component domino reactions .

Unnatural Amino Acid Peptide Synthesis

As an sp3-hybridized chiral building block, it is used to introduce conformational rigidity into peptide mimetics. It is specifically selected over its planar indole counterpart when a defined 3D geometry is required to probe or enhance receptor binding affinity .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (11.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

(2R)-2,3-dihydro-1H-indole-2-carboxylic acid

Dates

Last modified: 08-19-2023

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